molecular formula C16H36O7P2 B1330824 (1-Hydroxy-1-phosphonohexadecyl)phosphonic acid CAS No. 2809-24-7

(1-Hydroxy-1-phosphonohexadecyl)phosphonic acid

Cat. No. B1330824
CAS RN: 2809-24-7
M. Wt: 402.4 g/mol
InChI Key: CRTLLTFVYOUDFN-UHFFFAOYSA-N
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Description

(1-Hydroxy-1-phosphonohexadecyl)phosphonic acid is a compound that belongs to the class of organophosphorus compounds, which are characterized by the presence of carbon-phosphorus (C-P) bonds. These compounds are of significant interest due to their wide range of applications, including their use in medicinal chemistry, agriculture, and materials science.

Synthesis Analysis

The synthesis of phosphonic acid derivatives can be approached through various methods. For instance, the asymmetric synthesis of β-hydroxy-α-amino phosphonic acid derivatives has been achieved using α-isothiocyanato phosphonates as nucleophiles in a reaction with aldehydes, catalyzed by a quinine-derived thiourea . This method affords high yields and enantioselectivity, indicating its potential utility in synthesizing complex phosphonic acids. Additionally, a one-pot synthesis method starting from carboxylic acids has been reported for the synthesis of 1-hydroxy-1,1-bis(phosphonic acid)s, which could be adapted for the synthesis of (1-Hydroxy-1-phosphonohexadecyl)phosphonic acid .

Molecular Structure Analysis

The molecular structure of phosphonic acids is characterized by the presence of a phosphonic acid group (-PO(OH)_2) attached to an organic moiety. The crystal structure of a related compound, 1-hydroxycyclohexanephosphonic acid, reveals a chair conformation of the cyclohexane ring with the phosphonate group in an equatorial position . This information can be extrapolated to understand the conformational preferences of (1-Hydroxy-1-phosphonohexadecyl)phosphonic acid, which may also exhibit specific conformational isomers due to the flexibility of the hexadecyl chain.

Chemical Reactions Analysis

Phosphonic acids can participate in various chemical reactions due to their reactive P-H and P-OH bonds. For example, the radical polymerization of phosphonic acid monomers has been studied, demonstrating the potential for creating adhesive polymers with hydrolytically stable phosphonic acid groups . This suggests that (1-Hydroxy-1-phosphonohexadecyl)phosphonic acid could be used as a monomer in polymer synthesis, potentially leading to materials with unique properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of phosphonic acids are influenced by their hydrophilic phosphonic acid groups and the hydrophobic organic chains. The solubility in water, hydrolytic stability, and reactivity during polymerization are key properties that have been explored . For example, the new monomers synthesized in the study dissolve well in water and demonstrate hydrolytic stability . These properties are crucial for applications in aqueous environments and for the long-term stability of materials derived from these monomers.

Scientific Research Applications

Extraction Properties

  • HPHPA has been investigated for its ability to extract iron (III) from solutions. It exhibits strong extracting power for Fe3+ and demonstrates hydrophobic characteristics. Coordination of iron (III) occurs via oxygen atoms, forming specific complexes in the organic phase (Didi, Elias, & Villemin, 2002).

Phosphonic Acid Applications

  • Phosphonic acids, which HPHPA is a part of, find wide applications in various fields due to their structural analogy with phosphate moieties and coordination properties. These include bioactive properties (e.g., drug, pro-drug), bone targeting, surface functionalization, analytical uses, medical imaging, and as phosphoantigens (Sevrain, Berchel, Couthon, & Jaffrès, 2017).

Asymmetric Synthesis

  • α-Hydroxy phosphonates and α-hydroxy phosphonic acids, including compounds similar to HPHPA, are important in biological applications. Research has focused on developing enantioselective catalysts for synthesizing these compounds, underlining their significance in organic chemistry (Suyama, Sakai, Matsumoto, Saito, & Katsuki, 2010).

One-Pot Synthesis Methodologies

  • Efficient one-pot synthesis methods have been developed for 1-hydroxy-1,1-bis(phosphonic acid)s, demonstrating the versatility and potential of these compounds in various applications (Egorov, Aoun, Padrines, Redini, Heymann, Lebreton, & Mathé-Allainmat, 2011).

Surface and Interface Properties

  • Organophosphonic acids like HPHPA are increasingly used in sensor applications due to their ability to form self-assembled monolayers on oxide surfaces. This is important for electron transport measurements in various technological applications (Dubey, Weidner, Gamble, & Castner, 2010).

properties

IUPAC Name

(1-hydroxy-1-phosphonohexadecyl)phosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H36O7P2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17,24(18,19)20)25(21,22)23/h17H,2-15H2,1H3,(H2,18,19,20)(H2,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRTLLTFVYOUDFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(O)(P(=O)(O)O)P(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H36O7P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70328122
Record name (1-hydroxy-1-phosphonohexadecyl)phosphonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70328122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Hydroxy-1-phosphonohexadecyl)phosphonic acid

CAS RN

2809-24-7
Record name NSC724484
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=724484
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (1-hydroxy-1-phosphonohexadecyl)phosphonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70328122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
MA Didi, A Elias, D Villemin - Solvent extraction and ion exchange, 2002 - Taylor & Francis
(1-Hydroxy-1-phosphonohexadecyl) phosphonic acid (HPHPA) and (1-hydroxy-1-phosphonododecyl) phosphonic acid (HPDPA) were prepared by reaction of phosphorus trichloride …
Number of citations: 18 www.tandfonline.com

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